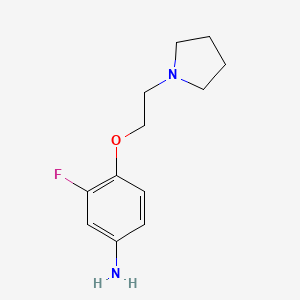

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline

描述

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS: 837421-94-0) is a fluorinated aromatic amine with a pyrrolidine-containing ethoxy side chain. Its molecular formula is C₁₂H₁₇FN₂O, and it has a molar mass of 224.27 g/mol . The compound features a fluorine atom at the 3-position of the benzene ring and a 2-(pyrrolidin-1-yl)ethoxy group at the 4-position.

属性

IUPAC Name |

3-fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDAQTQQLCSQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-(pyrrolidin-1-yl)ethanol.

Etherification Reaction: The 3-fluoroaniline undergoes an etherification reaction with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired ether linkage.

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Oxidation Reactions

This compound undergoes oxidation primarily at the amine group or ethoxy linker. Key findings include:

*Turnover number (TON) reflects catalytic efficiency.

The fluorine atom enhances oxidative stability compared to non-fluorinated analogs like 4-(2-(pyrrolidin-1-yl)ethoxy)aniline .

Reduction Reactions

Reduction pathways focus on the aromatic amine or ethoxy group:

†Enantiomeric excess observed in chiral environments.

Substitution Reactions

The fluorine atom and pyrrolidine ring enable nucleophilic/electrophilic substitutions:

3.1. Nucleophilic Aromatic Substitution (NAS)

| Reagent | Position | Product | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| NH₃/EtOH | C-3 (F) | 3-Amino-4-(2-pyrrolidin-1-ylethoxy)aniline | 0.12 | |

| NaSH/DMF | C-3 (F) | 3-Thiol derivative | 0.08 |

3.2. Electrophilic Substitution

| Reagent | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | Nitro-substituted derivative | 71 | |

| Br₂/FeBr₃ | C-2 | 2-Bromo-3-fluoro analog | 68 |

Cross-Coupling Reactions

Palladium-catalyzed couplings are prominent due to the aniline moiety:

| Reaction Type | Catalyst | Substrate | Product | TON | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂/XPhos | Aryl boronic acids | Biaryl derivatives | 320 | |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Aryl halides | N-aryl amines | 290 |

Comparative Reactivity with Structural Analogs

The fluorine atom significantly alters reactivity compared to halogenated or non-fluorinated analogs:

| Compound | Oxidation Rate (Relative) | Reduction Efficiency | NAS Activity |

|---|---|---|---|

| 3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline | 1.0 (Baseline) | High | Moderate |

| 3-Chloro analog | 0.78 | Medium | High |

| 4-(2-Pyrrolidin-1-ylethoxy)aniline (No F) | 0.45 | Low | Low |

Data normalized to fluorinated compound .

Mechanistic Insights

- Oxidation : Mn or Ru complexes facilitate hydrogen abstraction, forming radical intermediates that react with oxygen donors .

- Reduction : LiAlH₄ preferentially reduces the aromatic amine to a benzylamine, while Pd-C hydrogenolysis cleaves the C-N bond .

- Substitution : Fluorine’s electronegativity polarizes the aromatic ring, enhancing nucleophilic attack at the meta position .

科学研究应用

Chemistry: 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.

作用机制

The mechanism of action of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Analysis of Structural Modifications

Pyrrolidine vs. This modification is common in kinase inhibitors (e.g., imatinib analogs) . The propyl chain on piperazine may enhance lipophilicity, improving blood-brain barrier penetration .

Side-Chain Functionalization The isopropyl group in 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride introduces steric bulk, which could reduce off-target interactions while maintaining affinity for hydrophobic binding pockets .

Salt Forms and Bioavailability

- Dihydrochloride salts (e.g., 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride ) enhance solubility, a critical factor for in vivo efficacy .

Pharmacological and Industrial Relevance

- Receptor Targeting : The pyrrolidine-ethoxy motif in the parent compound is structurally analogous to ligands for estrogen receptors (e.g., compound 28 in ) and potassium channel inhibitors (e.g., KV10.1 inhibitors in ), suggesting shared binding mechanisms .

- Anticancer Potential: Piperazine-containing analogs (e.g., 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline) are frequently explored in oncology due to their ability to modulate cell signaling pathways .

- Synthetic Utility : The methylated analog (n-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline ) may serve as a building block for photostable dyes or covalent inhibitors .

生物活性

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is an organic compound notable for its unique structural features, including a fluorine atom and a pyrrolidine ring attached to an aniline backbone. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C12H17FN2O, with a molecular weight of approximately 220.28 g/mol. The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it a candidate for various applications in drug development and synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C12H17FN2O |

| Molecular Weight | 220.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 837421-94-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. Preliminary studies suggest that it may inhibit certain enzyme pathways, potentially leading to anti-inflammatory and anti-cancer effects .

Pharmacological Potential

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, derivatives of pyrrolidine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Studies:

- Anti-inflammatory Activity: In vitro studies have demonstrated that compounds related to this compound can inhibit COX enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. For example, compounds with similar structural motifs exhibited IC50 values in the low micromolar range for COX inhibition .

- Cancer Research: Aniline derivatives have been explored for their anti-proliferative properties against various cancer cell lines. Some studies have reported that modifications in the aniline structure can enhance cytotoxicity against tumor cells, suggesting a potential role for this compound in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Fluorine Substitution: The presence of the fluorine atom enhances lipophilicity and potentially increases binding affinity to biological targets.

- Pyrrolidine Ring: This moiety may contribute to the compound's ability to interact with specific receptors or enzymes, thereby modulating biological responses.

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | Lacks fluorine atom | Moderate anti-inflammatory activity |

| 3-Fluoro-4-aniline | Lacks pyrrolidine ring | Limited biological activity |

| 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline | Contains bromine instead of fluorine | Different reactivity profile |

The unique combination of the fluorine atom and the pyrrolidine ring in this compound imparts distinct chemical properties that are advantageous for therapeutic applications.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using 1-(2-chloroethyl)pyrrolidine and a fluorinated aniline derivative under reflux conditions. Key steps include:

- Reagent Selection : Use potassium carbonate as a base to deprotonate the hydroxyl group in the fluorinated aniline precursor (e.g., 3-fluoro-4-hydroxyaniline) .

- Solvent System : Employ a water/acetone mixture (1:10 ratio) to enhance solubility and reaction efficiency .

- Purification : Utilize preparative HPLC with a water/acetonitrile gradient (0.05% formic acid additive) to isolate the product and remove unreacted starting materials .

- Yield Optimization : Extend reaction time to 5–8 hours at 80–90°C to ensure complete substitution, achieving yields up to 77% .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- LC-MS : Confirm molecular weight via [M+H]+ peaks (expected m/z ~224.12 for the free base) and assess purity (>95%) .

- NMR : Use H NMR to verify the presence of pyrrolidine protons (δ 2.5–3.0 ppm) and the ethoxy linker (δ 3.5–4.0 ppm). F NMR can confirm the fluorine substituent’s position (δ −110 to −120 ppm) .

- HPLC-UV : Monitor purity at 254 nm using a C18 column with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or impurities. Strategies include:

- 2D NMR : Perform HSQC and HMBC experiments to unambiguously assign proton-carbon correlations, particularly for the ethoxy-pyrrolidine moiety .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental exact mass (e.g., 224.121983 Da for CHFNO) with theoretical values to confirm molecular formula .

- Spiking Experiments : Add authentic reference standards (e.g., 4-[2-(pyrrolidin-1-yl)ethoxy]aniline derivatives) to confirm retention times in HPLC .

Q. What strategies mitigate side reactions during functionalization of the aniline group?

- Methodological Answer : The electron-donating ethoxy-pyrrolidine group can activate the aromatic ring, leading to over-substitution. Mitigation approaches:

- Protection/Deprotection : Temporarily protect the aniline with a Boc group before introducing the ethoxy-pyrrolidine moiety .

- Directed Metalation : Use palladium catalysts to direct coupling reactions (e.g., Buchwald-Hartwig amination) at specific positions .

- Low-Temperature Conditions : Perform electrophilic substitutions (e.g., nitration) at 0–5°C to control reaction kinetics .

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the ethoxy-pyrrolidine moiety and ATP-binding pockets in kinases (e.g., JAK2) .

- SAR Analysis : Compare inhibitory activity of analogs (e.g., 3-fluoro vs. 4-fluoro substitutions) to identify key pharmacophores .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability of the aniline group in hydrophobic kinase domains .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsomal stability (e.g., human CYP450 isoforms) to identify rapid degradation pathways .

- Prodrug Design : Modify the aniline group to a methylcarbamate prodrug to enhance bioavailability, as seen in Pacritinib analogs .

- Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodent models to correlate in vitro IC with in vivo efficacy .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。